molecular formula C24H22N4O2 B12450879 N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B12450879
M. Wt: 398.5 g/mol
InChI Key: HNWYRNWFZLMPHB-UHFFFAOYSA-N
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Description

N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 1-benzyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-[(2-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
  • N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenyl-4-quinolinecarbohydrazide

Uniqueness

N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of an indole core with a benzyl group and a 2-methylphenylaminoacetohydrazide moiety makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-2-(2-methylanilino)acetamide

InChI

InChI=1S/C24H22N4O2/c1-17-9-5-7-13-20(17)25-15-22(29)26-27-23-19-12-6-8-14-21(19)28(24(23)30)16-18-10-3-2-4-11-18/h2-14,25,30H,15-16H2,1H3

InChI Key

HNWYRNWFZLMPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O

Origin of Product

United States

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